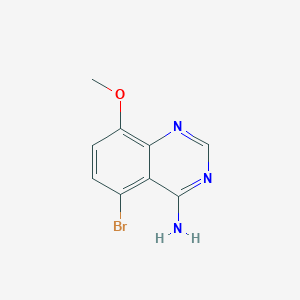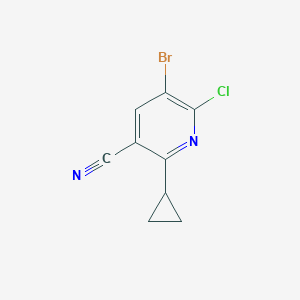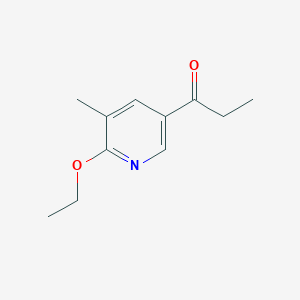![molecular formula C8H6ClN3O2 B15229632 5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B15229632.png)
5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole typically involves the nitration of 1-methyl-5-chloroimidazole. The process includes the following steps:
Nitration: 1-Methyl-5-chloroimidazole is added to a reaction vessel, followed by the addition of nitric acid under cooling conditions.
Sulfuric Acid Addition: Sulfuric acid is slowly added to the reaction mixture while maintaining the temperature at around 100°C.
Reaction Completion: The reaction is allowed to proceed for 2 hours, after which the mixture is cooled and poured into ice water to precipitate the product.
Filtration and Drying: The precipitated product is filtered and dried to obtain this compound with a yield of approximately 86%.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzimidazoles: Substitution reactions yield various substituted benzimidazoles with different functional groups.
Applications De Recherche Scientifique
5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Similar in structure but lacks the chloro substituent.
5-Chloro-1-methyl-4-nitroimidazole: Similar but with different positioning of the methyl group.
2-Chloro-4-nitroimidazole: Lacks the methyl group but has similar reactivity.
Uniqueness
5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole is unique due to the specific combination of chloro, methyl, and nitro substituents on the benzimidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H6ClN3O2 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
5-chloro-2-methyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-10-6-3-2-5(9)8(12(13)14)7(6)11-4/h2-3H,1H3,(H,10,11) |
Clé InChI |
CQSOSZQCVCNDPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=CC(=C2[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




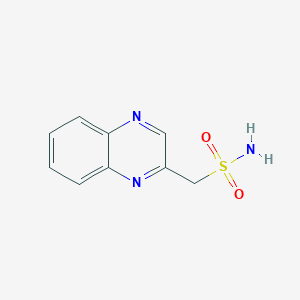
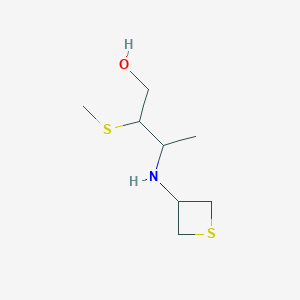
![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
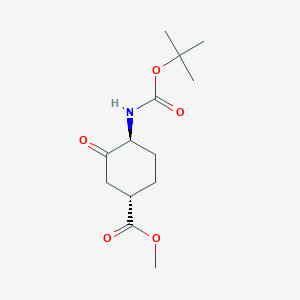
![Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15229591.png)
![4-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15229597.png)
